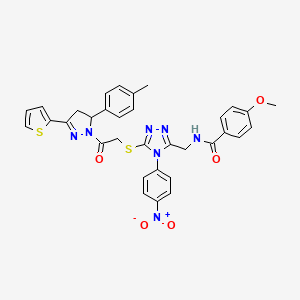

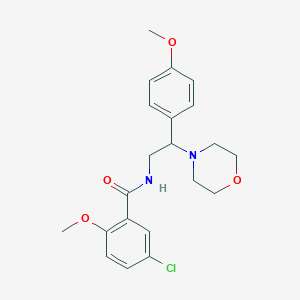

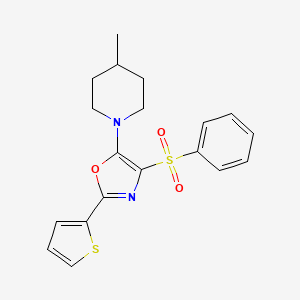

![molecular formula C17H12Cl2N2OS2 B2805062 3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477855-96-2](/img/structure/B2805062.png)

3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known as (3S)-3-{[(2,4-Dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, has a molecular formula of C17H12Cl2N2OS2 . It has an average mass of 395.326 Da and a monoisotopic mass of 393.976807 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazoloquinazolinone core, a dichlorophenyl sulfanyl group, and a methyl group . The exact spatial arrangement of these groups would require more detailed structural data.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results . More detailed information may be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

One area of research focuses on the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones via intramolecular electrophilic cyclization. These compounds, including the one , have been synthesized through reactions involving halogens (bromine and iodine), chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride, leading to various derivatives with potential biological activity (Kut, Onysko, & Lendel, 2020).

Biological Activities

Research into the biological activities of thiazoloquinazolinones and their derivatives has demonstrated a wide range of pharmacological potentials. For example, studies on quinazolines and benzothiadiazine derivatives as potential alpha1-adrenoceptor antagonists have highlighted the significance of the thiazoloquinazolinone structure in contributing to high affinity for alpha1-adrenoceptors, suggesting potential uses in the development of therapeutic agents (Chern et al., 1998).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal activities of thiazoloquinazolinone derivatives. Compounds synthesized from this class have shown promising results against a variety of bacteria and fungi, indicating their potential as antimicrobial and antifungal agents. For instance, a study on the synthesis and antimicrobial study of thiazolo[2,3-b]benzo[h]quinazolines and thiazino[2,3-b]benzo[h]quinazolines revealed some compounds with significant antimicrobial activities, suggesting their applicability in this area (Gupta & Chaudhary, 2012).

Advanced Synthesis Techniques

The use of advanced synthesis techniques, such as ionic liquid-mediated methods, has been applied to the preparation of thiazoloquinazolinone derivatives, enhancing the efficiency and environmental friendliness of the synthesis process. Such methods not only provide a green chemistry approach but also open up new pathways for the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Yadav, Dhakad, & Sharma, 2013).

Eigenschaften

IUPAC Name |

3-[(2,4-dichlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2OS2/c18-10-5-6-15(13(19)7-10)23-8-11-9-24-17-20-14-4-2-1-3-12(14)16(22)21(11)17/h1-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHNCGSJAUTMKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

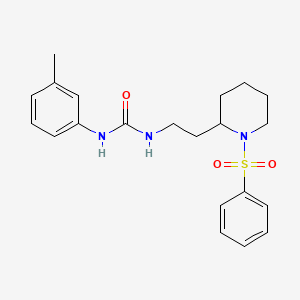

![3-(2-pyridyl)-6-[2-(2-pyridyl)ethyl]isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2804989.png)

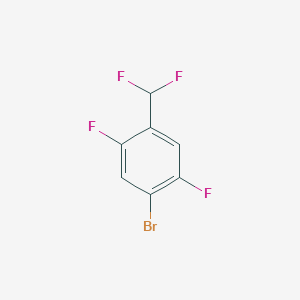

![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)

![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B2804997.png)

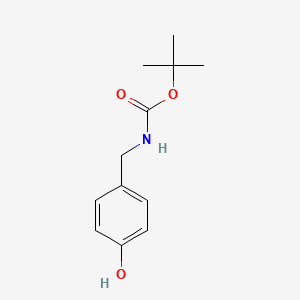

![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2805002.png)